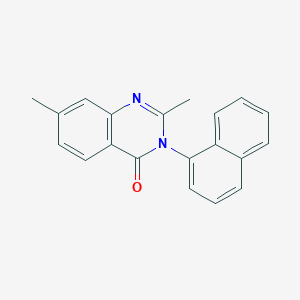
2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a quinazolinone core substituted with two methyl groups at positions 2 and 7, and a naphthyl group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Attachment of the Naphthyl Group: The naphthyl group can be introduced via a Suzuki coupling reaction between a halogenated quinazolinone intermediate and a naphthylboronic acid, using a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazolinone core or the naphthyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or naphthyl positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of potassium carbonate for alkylation.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
科学的研究の応用
2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
2,7-Dimethylquinazolin-4(3H)-one: Lacks the naphthyl group, resulting in different biological activities.
3-(Naphthalen-1-yl)quinazolin-4(3H)-one: Lacks the methyl groups, which may affect its chemical reactivity and biological properties.
2,7-Dimethyl-3-phenylquinazolin-4(3H)-one: Contains a phenyl group instead of a naphthyl group, leading to variations in its interactions and effects.
Uniqueness
2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and naphthyl groups enhances its potential for diverse applications in scientific research and industry.
特性
CAS番号 |
62376-90-3 |
|---|---|
分子式 |
C20H16N2O |
分子量 |
300.4 g/mol |
IUPAC名 |
2,7-dimethyl-3-naphthalen-1-ylquinazolin-4-one |
InChI |
InChI=1S/C20H16N2O/c1-13-10-11-17-18(12-13)21-14(2)22(20(17)23)19-9-5-7-15-6-3-4-8-16(15)19/h3-12H,1-2H3 |
InChIキー |
PDPZPQXKJSHMTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)N(C(=N2)C)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
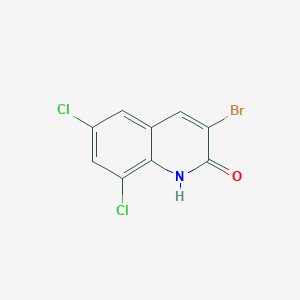
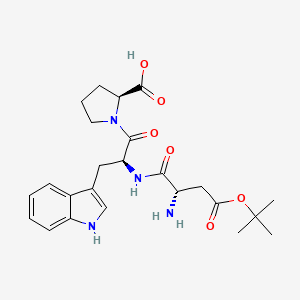
![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
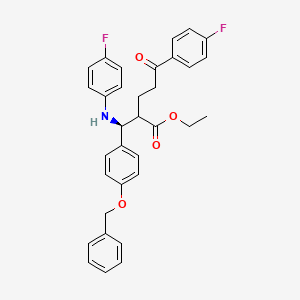
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
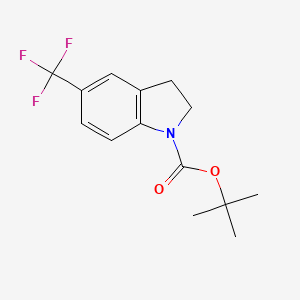
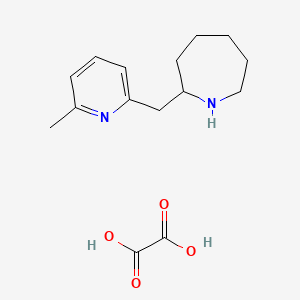
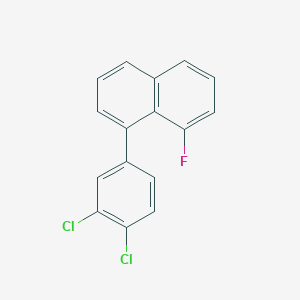

![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
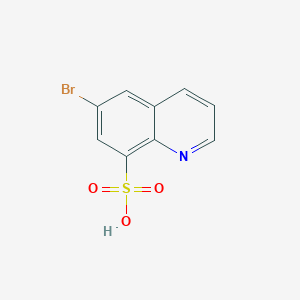
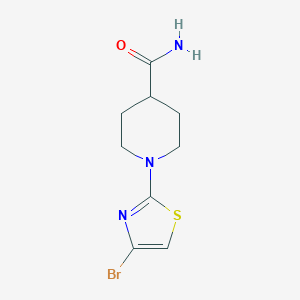
![3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one](/img/structure/B15063106.png)
